

# Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride

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## Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957

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## In-Depth Technical Guide: 3-Methoxy-3-phenylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Methoxy-3-phenylazetidine** hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates general principles and methodologies relevant to the synthesis and biological significance of substituted azetidines, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

## Chemical and Physical Properties

While specific experimental data for **3-Methoxy-3-phenylazetidine** hydrochloride is not extensively reported in publicly available literature, its fundamental properties can be summarized from computational and database sources.

Table 1: Physical and Chemical Properties of **3-Methoxy-3-phenylazetidine** Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO	PubChem[1]
Molecular Weight	199.68 g/mol	PubChem[1]
IUPAC Name	3-methoxy-3-phenylazetidine;hydrochloride	PubChem[1]
CAS Number	1240528-45-3	PubChem[1]
Canonical SMILES	<chem>COC1(CNC1)C2=CC=CC=C2.Cl</chem>	PubChem[1]
InChI Key	FETSBXWNGPPDAU-UHFFFAOYSA-N	PubChem[1]
Predicted XLogP3	0.8	PubChemLite[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	199.0763918 Da	PubChem[1]
Monoisotopic Mass	199.0763918 Da	PubChem[1]

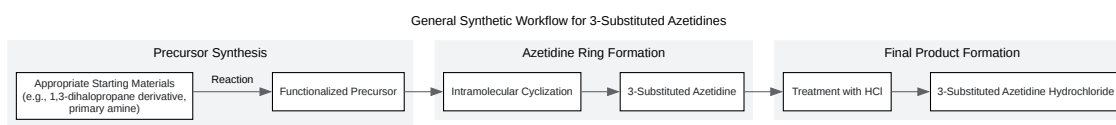
Note: Properties such as melting point, boiling point, and specific solubility data are not readily available in the searched literature. Researchers are advised to determine these properties experimentally.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Methoxy-3-phenylazetidine** hydrochloride is not available in the cited literature. However, general synthetic strategies for 3-substituted azetidines can be adapted. A common approach involves the cyclization of a suitable precursor.

One plausible synthetic route could involve the reaction of a 1,3-dihalogenated propane derivative with a primary amine to form the azetidine ring, followed by functionalization at the 3-position. Another general method is the intramolecular cyclization of  $\gamma$ -amino alcohols or halides.

Below is a generalized workflow for the synthesis of a 3-substituted azetidine, which could be adapted for **3-Methoxy-3-phenylazetidine**.



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Caption: Generalized workflow for the synthesis of 3-substituted azetidines.

## Key Experimental Considerations (General):

- **Solvent and Temperature:** The choice of solvent and reaction temperature is critical for controlling the rate and selectivity of the cyclization reaction.
- **Protecting Groups:** The use of appropriate protecting groups for the amine functionality may be necessary to prevent side reactions.
- **Purification:** Purification of the final product is typically achieved through techniques such as column chromatography, recrystallization, or distillation.

## Biological and Pharmacological Context

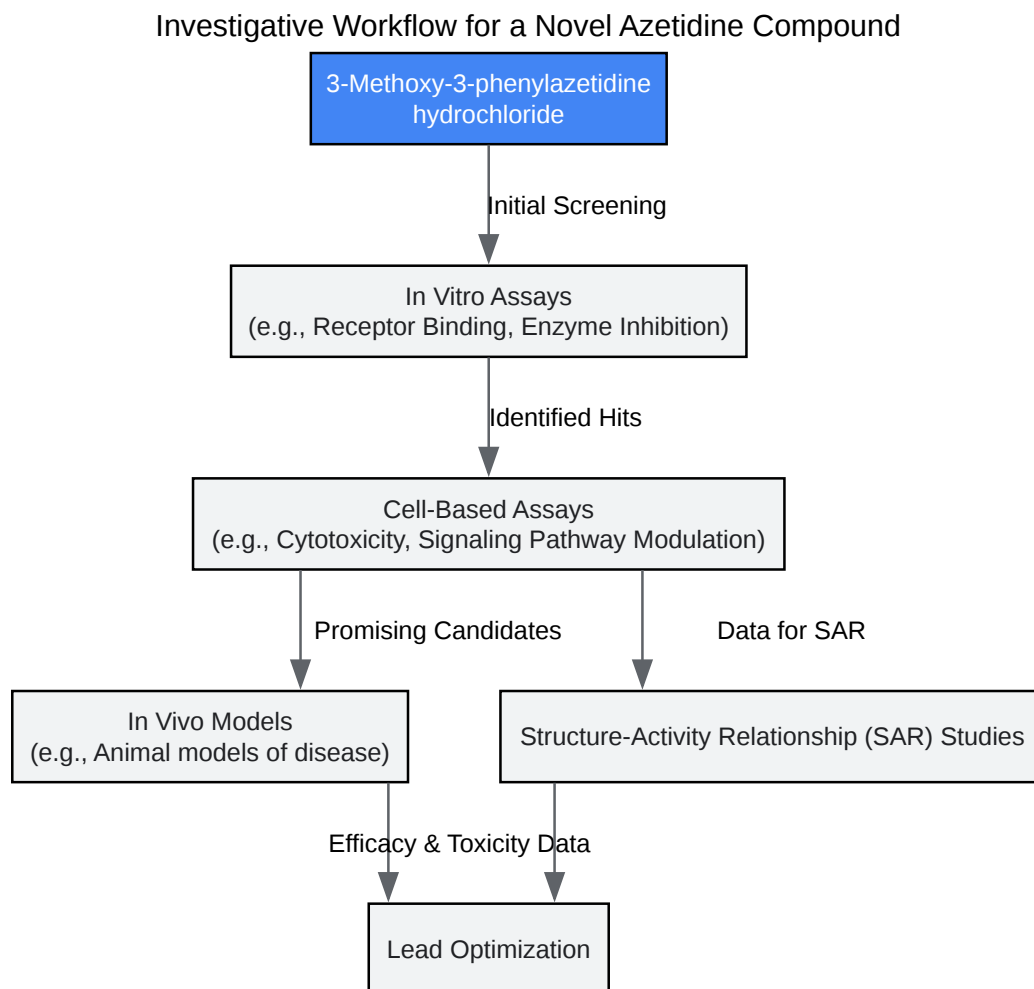
The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] Its rigid, four-membered ring structure can impart favorable pharmacokinetic properties and provide a three-dimensional vector for substituent orientation, which is crucial for binding to biological targets.[5]

Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including but not limited to:

- Anticancer[6]
- Antibacterial[6]
- Antiviral[6]
- Anti-inflammatory[6]
- Central Nervous System (CNS) activity[6]

The specific biological activity and signaling pathways of **3-Methoxy-3-phenylazetidine** hydrochloride have not been reported. However, the presence of the phenyl and methoxy groups suggests potential interactions with various biological targets. Functionalizing the phenyl group can be a strategy to modulate the bioactivity of the molecule.[7]

The logical relationship for investigating the biological potential of a novel azetidine compound like **3-Methoxy-3-phenylazetidine** hydrochloride is outlined below.



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Caption: Logical workflow for evaluating the biological activity of a novel azetidine.

## Safety and Handling

Based on GHS classifications for similar compounds, **3-Methoxy-3-phenylazetidine** hydrochloride should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Methoxy-3-phenylazetidine** hydrochloride is a substituted azetidine with potential for further investigation in drug discovery and medicinal chemistry. While specific experimental data is limited, this guide provides a summary of its known properties and outlines general synthetic and biological evaluation strategies based on the broader class of azetidine compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.

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